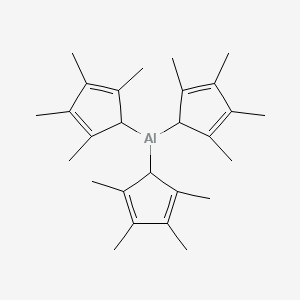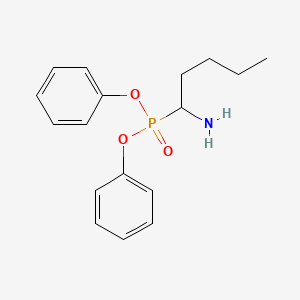
Acetic acid;2-thiophen-3-ylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2-thiophen-3-ylethanol is an organosulfur compound that combines the properties of acetic acid and thiophene derivatives This compound is characterized by the presence of a thiophene ring, which is a five-membered aromatic ring containing one sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-thiophen-3-ylethanol typically involves the reaction of thiophene derivatives with acetic acid or its derivatives. One common method is the Grignard reaction, where a thiophene derivative reacts with a Grignard reagent followed by the addition of acetic acid. Another method involves the use of thiophene-2-acetic acid as a starting material, which can be further modified to introduce the ethanol group.
Industrial Production Methods
Industrial production of thiophene derivatives often involves the cyclization of butane, butadiene, or butenes with sulfur. The Paal-Knorr synthesis is another significant method, where 1,4-dicarbonyl compounds react with phosphorus pentasulfide in an acidic medium to form thiophene derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;2-thiophen-3-ylethanol undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring undergoes nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.
Major Products
The major products formed from these reactions include nitrothiophenes, sulfonated thiophenes, and halogenated thiophenes, which have various applications in pharmaceuticals and materials science.
Wissenschaftliche Forschungsanwendungen
Acetic acid;2-thiophen-3-ylethanol has diverse applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex thiophene derivatives.
Biology: Thiophene derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Medicine: Some thiophene derivatives are used in the development of pharmaceuticals, such as antibiotics and anti-inflammatory drugs.
Industry: Thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and dyes
Wirkmechanismus
The mechanism of action of acetic acid;2-thiophen-3-ylethanol involves its interaction with various molecular targets. The thiophene ring can participate in electron-rich aromatic interactions, making it a potential candidate for binding to biological macromolecules. The acetic acid moiety can undergo nucleophilic acyl substitution reactions, which are important in biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-acetic acid: Another thiophene derivative with similar properties but different substitution patterns.
Thiophene-3-acetic acid: An isomer of thiophene-2-acetic acid with the carboxyl group at a different position
Uniqueness
Acetic acid;2-thiophen-3-ylethanol is unique due to the presence of both acetic acid and thiophene moieties, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its diverse applications in different fields make it a valuable compound for scientific research and industrial use.
Eigenschaften
| 168985-50-0 | |
Molekularformel |
C8H12O3S |
Molekulargewicht |
188.25 g/mol |
IUPAC-Name |
acetic acid;2-thiophen-3-ylethanol |
InChI |
InChI=1S/C6H8OS.C2H4O2/c7-3-1-6-2-4-8-5-6;1-2(3)4/h2,4-5,7H,1,3H2;1H3,(H,3,4) |
InChI-Schlüssel |
HVXBFXZWNBEKNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1=CSC=C1CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Propanal, 3-[(4-methoxyphenyl)methoxy]-2-methyl-, (2R)-](/img/structure/B14263546.png)
![(4S)-2-[2-(Methylsulfanyl)phenyl]-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole](/img/structure/B14263563.png)


dimethyl-](/img/structure/B14263596.png)
